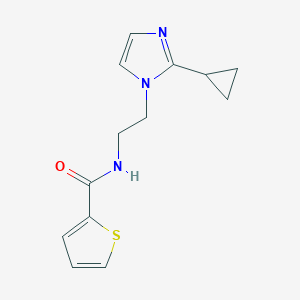![molecular formula C11H14N2OS B2675713 N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2094309-95-0](/img/structure/B2675713.png)
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a cyclopropyl group, a thiazole ring, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with cyclopropylmethyl bromide under basic conditions. The resulting intermediate is then coupled with propargyl bromide to form N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its target, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
N-[cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A similar compound with a different substitution pattern on the thiazole ring.
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A precursor in the synthesis of the target compound.
Uniqueness
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the thiazole ring makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-9(14)13-10(8-4-5-8)11-12-6-7(2)15-11/h3,6,8,10H,1,4-5H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOXYSUYYKMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C2CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)




![N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B2675646.png)

![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
